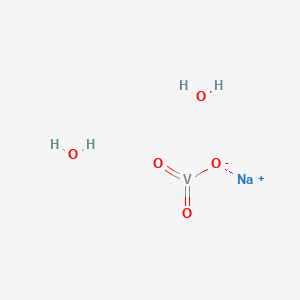![molecular formula C6H13NO4Ti B1175479 (3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane CAS No. 17837-56-8](/img/structure/B1175479.png)
(3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[33113,7]decane is a unique organosulfur compound characterized by its tricyclic structure containing four sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiol with a suitable alkylating agent in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sulfur atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In organic synthesis, (3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[33113,7]decane is used as a building block for more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Potential medicinal applications include the development of new drugs that exploit the unique properties of sulfur atoms. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug design.
Industry
In the industrial sector, (3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane can be used in the production of advanced materials, such as polymers and resins, that require specific sulfur-containing functionalities.
Mechanism of Action
The mechanism by which (3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3
Properties
CAS No. |
17837-56-8 |
|---|---|
Molecular Formula |
C6H13NO4Ti |
Molecular Weight |
0 |
Synonyms |
1-Methyl-2,4,6,8-tetrathiaadamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




